

Spectroscopic Profile of 2-Chloro-5-aminomethylthiazole: A Technical Guide

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Compound of Interest

Compound Name: 2-Chloro-5-aminomethylthiazole

Cat. No.: B030986

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This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound **2-Chloro-5-aminomethylthiazole**. Due to the limited availability of public experimental spectra, this document presents high-quality predicted data for ^1H NMR, ^{13}C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a detailed spectral analysis to aid in the identification and characterization of this compound.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for **2-Chloro-5-aminomethylthiazole**. The data has been generated using advanced computational algorithms to provide reliable spectral predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The predicted ^1H and ^{13}C NMR data provides insights into the chemical environment of the hydrogen and carbon atoms within the molecule.

Table 1: Predicted ^1H NMR Spectral Data for **2-Chloro-5-aminomethylthiazole**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.25	Singlet	1H	Thiazole C4-H
4.01	Singlet	2H	-CH ₂ -NH ₂
1.85	Broad Singlet	2H	-NH ₂

Table 2: Predicted ¹³C NMR Spectral Data for **2-Chloro-5-aminomethylthiazole**

Chemical Shift (δ) ppm	Assignment
152.1	Thiazole C2-Cl
141.5	Thiazole C4
135.8	Thiazole C5
39.7	-CH ₂ -NH ₂

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands for **2-Chloro-5-aminomethylthiazole**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Medium, Broad	N-H stretch (amine)
3100-3000	Weak	C-H stretch (aromatic)
2950-2850	Weak	C-H stretch (aliphatic)
1620-1580	Medium	N-H bend (amine)
1550-1450	Medium	C=C and C=N stretch (thiazole ring)
1100-1000	Medium	C-N stretch
850-750	Strong	C-Cl stretch

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a valuable tool for determining the molecular weight and elemental composition of a compound.

Table 4: Predicted Mass Spectrometry Data for **2-Chloro-5-aminomethylthiazole**

m/z	Relative Intensity (%)	Assignment
148	100	[M] ⁺ (Molecular Ion)
113	45	[M - Cl] ⁺
131	30	[M - NH ₂] ⁺
97	60	[M - CH ₂ NH ₂] ⁺

Experimental Protocols

The predicted data presented in this guide was obtained using computational chemistry software. The following outlines the general theoretical approach for generating such predictions.

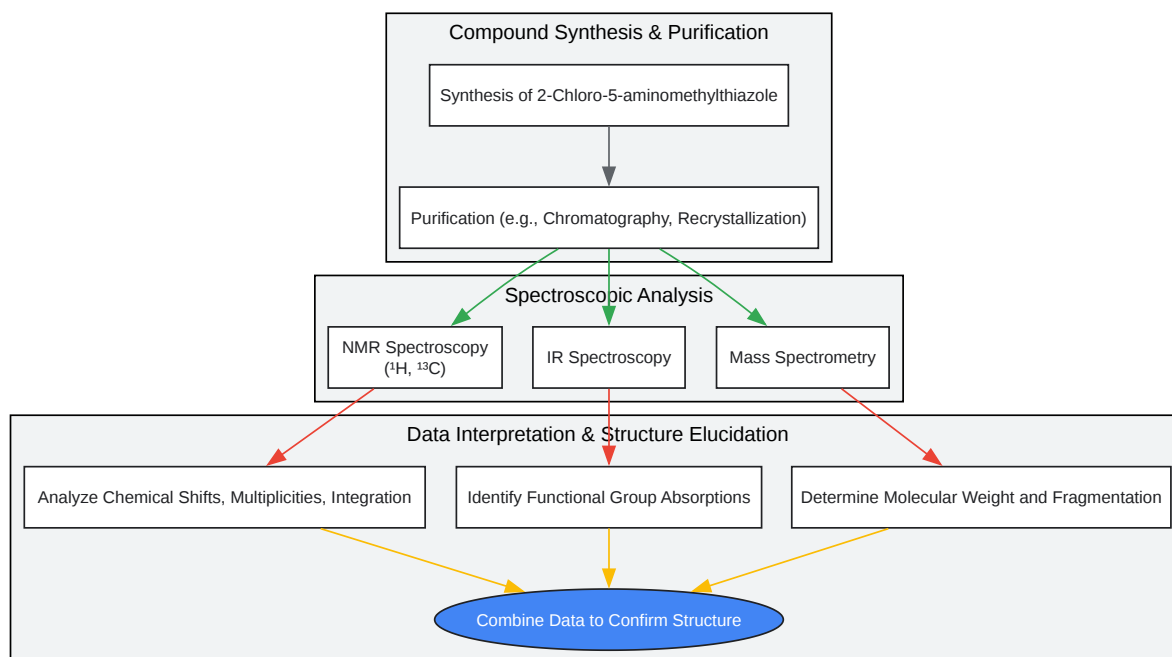
NMR Spectra Prediction: The ^1H and ^{13}C NMR spectra were predicted using a Density Functional Theory (DFT) approach. The molecular geometry was first optimized at a suitable level of theory (e.g., B3LYP/6-31G(d)). Subsequently, the NMR shielding tensors were calculated using the Gauge-Independent Atomic Orbital (GIAO) method. The calculated isotropic shielding values were then converted to chemical shifts (δ) by referencing them to the shielding of a standard compound (e.g., tetramethylsilane).

IR Spectrum Prediction: The IR spectrum was predicted by performing a vibrational frequency analysis on the optimized molecular geometry. The harmonic vibrational frequencies and their corresponding intensities were calculated at the same level of theory used for geometry optimization.

Mass Spectrum Prediction: The mass spectrum was predicted by analyzing the fragmentation patterns of the molecular ion. The bond dissociation energies were estimated to identify the most likely fragmentation pathways upon electron ionization.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like **2-Chloro-5-aminomethylthiazole**.



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Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

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